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Compound Name: Decaethylene glycol

Cat. No.: B1669998 Get Quote

An In-depth Guide on the Discovery, Synthesis, and Characterization of a Key Oligoethylene

Glycol

Introduction
Decaethylene glycol (DEG10), a monodisperse oligoethylene glycol with the formula

H(OCH₂CH₂)₁₀OH, represents a significant progression in polymer chemistry from early

polydisperse mixtures to precisely defined macromolecules. While not distinguished by a

singular moment of discovery, its history is intrinsically linked to the broader development of

polyethylene glycols (PEGs). This technical guide details the historical arc of DEG10's

emergence, from the foundational synthesis of polyethers to modern, controlled polymerization

techniques that enable its production as a pure substance. It serves as a resource for

researchers, scientists, and professionals in drug development, providing key historical context,

physicochemical data, detailed experimental protocols, and a visualization of its synthetic logic.

Historical Context: From Polydisperse Mixtures to
Pure Oligomers
The story of decaethylene glycol begins with the initial synthesis of its parent family, the

polyethylene glycols. In 1859, Portuguese chemist A.V. Lourenço and, independently, French

chemist Charles Adolphe Wurtz, were the first to produce polymers of ethylene oxide.[1]

Wurtz's work, in particular, involved reacting ethylene oxide with water or ethylene glycol,

leading to the formation of a mixture of oligoethylene glycols.[2][3][4] These early syntheses,
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often catalyzed by acids or bases, produced a polydisperse mixture of polymers with varying

chain lengths.[2] The isolation of a specific oligomer like decaethylene glycol from such a

mixture would have been exceedingly difficult with the fractional distillation techniques of the

era.

A critical theoretical leap came from German chemist Hermann Staudinger in the 1920s. His

groundbreaking work established the concept of "macromolecules," proposing that polymers

were long-chain molecules held together by covalent bonds, not mere aggregates of smaller

molecules. This framework was essential for understanding the nature of substances like

polyethylene glycols and paved the way for more controlled synthetic approaches.

The development of specific, monodisperse PEGs like decaethylene glycol is a more modern

achievement, driven by the needs of the pharmaceutical and biomedical fields for precisely

defined linker and conjugation chemistries. Traditional polymerization of ethylene oxide results

in a Gaussian distribution of molecular weights, making the isolation of a single oligomer

challenging. To overcome this, chemists developed stepwise, iterative synthesis strategies that

build the polymer chain in a controlled manner, one or a few monomer units at a time. These

methods, often relying on the principles of the Williamson ether synthesis and employing

protecting group strategies, are the cornerstone of modern monodisperse PEG production.

Physicochemical Properties of Decaethylene Glycol
The precise control afforded by modern synthesis allows for the accurate characterization of

decaethylene glycol's properties. Below is a summary of its key quantitative data.
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Property Value Source(s)

Chemical Formula C₂₀H₄₂O₁₁

Molecular Weight 458.55 g/mol

CAS Number 5579-66-8

Appearance
White to off-white powder or

colorless liquid

Melting Point 28 °C

Boiling Point 280 °C at 7 mmHg

Purity (Typical) >90% (GC)

Synthesis of Monodisperse Decaethylene Glycol
The synthesis of monodisperse decaethylene glycol requires a stepwise approach to build the

polymer chain to a precise length of ten ethylene glycol units. The following sections describe

the logical workflow and a representative experimental protocol based on iterative Williamson

ether synthesis using a protecting group strategy.

Logical Workflow for Iterative Synthesis
The core principle of modern monodisperse PEG synthesis is the iterative addition of a defined

oligoethylene glycol building block. This prevents the uncontrolled chain propagation seen in

simple anionic polymerization. A common strategy involves using a tetraethylene glycol (PEG4)

monomer that is functionalized with a leaving group (like a tosylate) on one end and a

temporary protecting group (like a dimethoxytrityl group) on the other.

The logical flow of this synthesis is depicted in the diagram below. The process starts with a

PEG building block anchored to a solid support or a starting molecule. A cycle of deprotection,

coupling with an activated monomer, and re-protection (or further deprotection for the next

cycle) extends the chain in a controlled fashion.
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Iterative Elongation Cycle

Start with
HO-(EG)n-OR
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(e.g., Acid)
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Step 2:

Coupling (Williamson Ether)
+ TsO-(EG)m-O-Protect

Activate OH group Result:
HO-(EG)n+m-O-Protect

Form new ether bond Final Product:
HO-(EG)10-OH

Repeat cycles until n+m=10,
then final deprotection

Click to download full resolution via product page

Fig. 1: Iterative workflow for monodisperse PEG synthesis.

Representative Experimental Protocol
The following protocol describes a chromatography-free, iterative synthesis of a monodisperse

oligoethylene glycol, adapted from methodologies reported in the literature for building precise

PEG chains. This example illustrates the synthesis of an 8-unit oligomer (Octaethylene Glycol)

from a 4-unit (Tetraethylene Glycol) starting material and building block, demonstrating the core

steps that would be extended to produce a 10-unit chain.

Objective: To synthesize Octaethylene Glycol Monotosylate from Tetraethylene Glycol via an

iterative Williamson ether synthesis.

Materials:

Tetraethylene glycol (PEG4)

Trityl chloride (Trt-Cl)

p-Toluenesulfonyl chloride (Ts-Cl)

Sodium hydride (NaH, 60% dispersion in mineral oil)

Pyridine

Dichloromethane (DCM)

Tetrahydrofuran (THF), anhydrous

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)
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Step 1: Monotritylation of Tetraethylene Glycol (HO-PEG4-OTrt)

Dissolve tetraethylene glycol (1 equivalent) in pyridine.

Cool the solution to 0 °C in an ice bath.

Slowly add trityl chloride (0.5 equivalents) to the solution while stirring.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Quench the reaction with water and extract the product with dichloromethane.

Wash the organic layer sequentially with water and brine.

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude product, HO-PEG4-OTrt. This step relies on the statistical

preference for single protection due to the stoichiometry and does not require

chromatography.

Step 2: Tosylation of Monotritylated PEG4 (TsO-PEG4-OTrt)

Dissolve the crude HO-PEG4-OTrt (1 equivalent) in dichloromethane and pyridine.

Cool the mixture to 0 °C.

Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise.

Stir the reaction at 0 °C for 2 hours, then at room temperature for 4 hours.

Pour the reaction mixture into cold water and extract with dichloromethane.

Wash the combined organic layers with 1M HCl, water, and brine.

Dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the activated

building block, TsO-PEG4-OTrt.

Step 3: Williamson Ether Synthesis for Chain Elongation (TrtO-PEG8-OH)

Prepare a suspension of sodium hydride (1.5 equivalents) in anhydrous THF.
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Slowly add a solution of HO-PEG4-OTrt (1 equivalent, from Step 1) in anhydrous THF to the

NaH suspension. Stir for 30 minutes at room temperature to form the alkoxide.

Add a solution of the tosylated building block, TsO-PEG4-OTrt (1.2 equivalents, from Step 2),

in anhydrous THF to the reaction mixture.

Heat the reaction to 40 °C and stir for 24 hours.

Cool the reaction and quench carefully by adding water.

Extract the product with an organic solvent like ethyl acetate.

Wash the organic layer with brine to remove unreacted hydrophilic starting materials and

byproducts.

Dry the organic phase, filter, and concentrate to yield crude TrtO-PEG8-OH.

Step 4: Final Deprotection (Detritylation) to Yield HO-PEG8-OH

Dissolve the crude TrtO-PEG8-OH in a solution of 5% trifluoroacetic acid in dichloromethane.

Stir at room temperature for 1 hour.

Neutralize the reaction with a saturated sodium bicarbonate solution.

Extract the product with dichloromethane.

Dry the organic layer over sodium sulfate, filter, and concentrate to yield the final product,

HO-PEG8-OH.

To synthesize decaethylene glycol (HO-PEG10-OH), this iterative process would be modified,

for example, by coupling a protected hexaethylene glycol (PEG6) with an activated

tetraethylene glycol (PEG4) building block, or through other combinations of iterative additions.

Conclusion
The journey to producing monodisperse decaethylene glycol mirrors the evolution of polymer

science itself—from the creation of ill-defined mixtures to the precise, atomic-level control of
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molecular architecture. Its history is not one of a single discovery but of a gradual, needs-driven

development built upon the foundational principles of Wurtz, Staudinger, and Williamson. The

ability to synthesize decaethylene glycol and other monodisperse PEGs with high purity has

been a critical enabler for advancements in drug delivery, bioconjugation, and materials

science, where molecular precision is paramount. The complex, multi-step synthetic strategies

developed for these molecules underscore the sophistication of modern organic chemistry and

provide researchers with invaluable tools for scientific innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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